
Phenyl 2-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of benzoic acid derivatives, followed by esterification. One common method involves the nitration of benzoic acid to introduce the nitro group, followed by chlorination to add the chlorine atom. The resulting 2-chloro-3-nitrobenzoic acid is then esterified with phenol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The esterification step is often catalyzed by acid catalysts to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-3-aminobenzoate.
Hydrolysis: Formation of 2-chloro-3-nitrobenzoic acid and phenol.
Applications De Recherche Scientifique
Phenyl 2-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, making it a compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Phenyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:
2-chloro-3-nitrobenzoic acid: Lacks the ester group, making it less reactive in esterification reactions.
Phenyl 3-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Phenyl 2-chlorobenzoate: Lacks the nitro group, reducing its potential for redox reactions.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H8ClNO4 |
|---|---|
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
phenyl 2-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-10(7-4-8-11(12)15(17)18)13(16)19-9-5-2-1-3-6-9/h1-8H |
Clé InChI |
ZKXNGDBWJALUNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


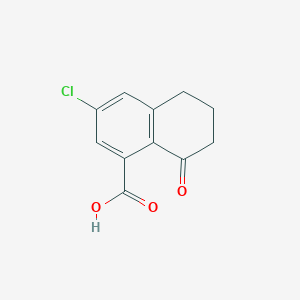
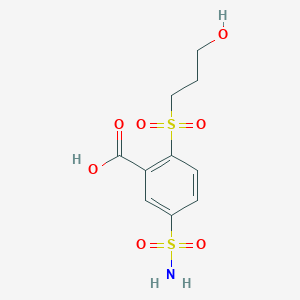
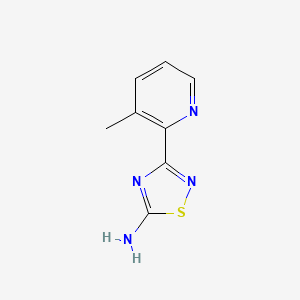
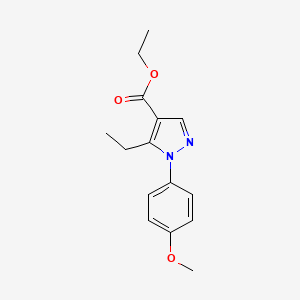
![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
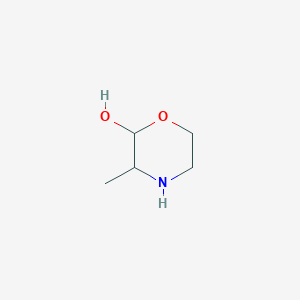
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
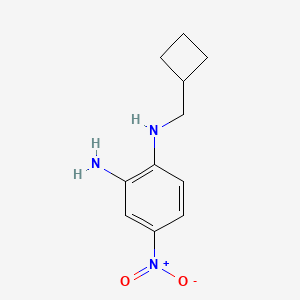
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
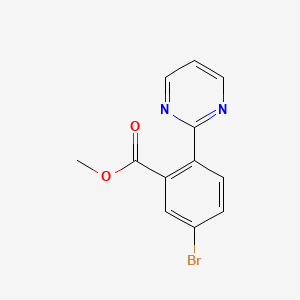
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
